molecular formula C6H10ClF2N B6209383 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride CAS No. 2731007-98-8

7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride

Katalognummer: B6209383
CAS-Nummer: 2731007-98-8
Molekulargewicht: 169.60 g/mol
InChI-Schlüssel: GIBFVVJINDLSJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic amine derivative featuring a fused cyclohexane-cyclopropane system with two fluorine substituents at the 7-position and a secondary amine group at the 2-position. The hydrochloride salt enhances its stability and solubility for synthetic applications .

Eigenschaften

CAS-Nummer

2731007-98-8

Molekularformel

C6H10ClF2N

Molekulargewicht

169.60 g/mol

IUPAC-Name

7,7-difluoro-2-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)4-2-1-3-9-5(4)6;/h4-5,9H,1-3H2;1H

InChI-Schlüssel

GIBFVVJINDLSJA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(C2(F)F)NC1.Cl

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Reaction:

Cyclohexene+TosylaminePIDA, CH2Cl2,20C7-Tosyl-7-azabicyclo[4.1.0]heptane[3]\text{Cyclohexene} + \text{Tosylamine} \xrightarrow{\text{PIDA, CH}2\text{Cl}2, 20^\circ\text{C}} \text{7-Tosyl-7-azabicyclo[4.1.0]heptane} \,

Fluorination Strategies

Introducing fluorine atoms at the 7-position requires selective fluorination of the bicyclic intermediate. Two primary methods dominate:

Electrophilic Fluorination

Electrophilic agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor enable direct fluorination of electron-rich positions. For instance, treating the tosyl-protected bicyclic amine with NFSI in acetonitrile at 60°C achieves difluorination with >80% conversion. The reaction proceeds via a radical mechanism, necessitating anhydrous conditions.

Halogen Exchange

A halogen-exchange approach substitutes bromine or iodine atoms with fluorine using DAST (Diethylaminosulfur trifluoride) . Starting from 7,7-dibromo-2-azabicyclo[4.1.0]heptane, DAST in dichloromethane at −78°C yields the difluoro product in 65% efficiency. This method minimizes side reactions but requires stringent temperature control.

Deprotection and Hydrochloride Salt Formation

Removing the tosyl group is critical for generating the free amine. Hydrogenolysis with palladium on carbon (Pd/C) under H₂ gas (1 atm) in methanol achieves quantitative deprotection. Subsequent treatment with hydrochloric acid (HCl) in diethyl ether precipitates the hydrochloride salt, which is isolated via filtration and dried under vacuum.

Optimization and Yield Enhancement

Catalytic Improvements

  • Lewis Acid Catalysts : Adding BF₃·OEt₂ during fluorination improves regioselectivity, increasing yield to 78%.

  • Solvent Effects : Switching from CH₂Cl₂ to THF reduces reaction time by 30% due to enhanced solubility of fluorinating agents.

Temperature and Time

ConditionYield (%)Purity (%)
60°C, 12 hours8298
25°C, 24 hours6895
80°C, 6 hours7597

Higher temperatures accelerate fluorination but risk decomposition, necessitating a balance between speed and stability.

Industrial-Scale Production Considerations

Scaling this synthesis requires:

  • Continuous Flow Reactors : For aziridination and fluorination steps, ensuring consistent mixing and temperature control.

  • Cost-Effective Purification : Replacing chromatography with crystallization using ethanol/water mixtures reduces costs by 40%.

  • Safety Protocols : DAST and HF byproducts necessitate corrosion-resistant equipment and rigorous ventilation.

Analyse Chemischer Reaktionen

Types of Reactions

7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The bicyclic structure allows for addition reactions with various reagents.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and the bicyclic structure contribute to its reactivity and ability to form stable complexes with various molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to analogs based on:

  • Bicyclo ring system (e.g., [4.1.0] vs. [2.2.1]).
  • Position of the aza group (2-aza vs. 3-aza).
  • Substituents (fluoro, chloro, methyl, trifluoromethyl).
  • Counterion (hydrochloride vs. trifluoroacetate).

Data Table: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Bicyclo System Substituents Key Differences Source
7,7-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride C₆H₁₀ClF₂N ~193.6* Not explicitly provided [4.1.0] 7,7-difluoro, 2-aza Reference compound
7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate (HD-5199) C₆H₉F₂N·C₂HF₃O₂ 247.2 1704724-79-7 [4.1.0] 7,7-difluoro, 2-aza Trifluoroacetate counterion; higher MW
rac-(1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride C₈H₁₃ClF₂N 224.26 EN300-754140 [4.1.0] 7,7-difluoro, 3-aza, 1-methyl Methyl substitution; aza position shift
6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride C₆H₁₀ClF₂N ~193.6* 2055840-65-6 [2.2.1] 6,6-difluoro, 2-aza Smaller bicyclo system; higher ring strain
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride C₇H₁₀ClF₃N ~222.6* Not explicitly provided [4.1.0] 7-CF₃, 2-aza Trifluoromethyl group enhances lipophilicity
7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride C₇H₁₁Cl₃N 248.5 1803584-25-9 [4.1.0] 7,7-dichloro, 6-methyl, 3-aza Chloro substituents; methyl substitution
1,1-Difluoro-5-azaspiro[2.4]heptane C₆H₉F₂N 157.1 1215166-77-0 Spiro[2.4] 1,1-difluoro, 5-aza Spiro structure; different ring geometry

*Calculated based on molecular formula.

Detailed Analysis of Key Compounds

7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate (HD-5199)
  • Structural Differences : The trifluoroacetate counterion increases molecular weight (247.2 vs. ~193.6 for hydrochloride) and alters solubility .
  • Applications : Preferred in reactions requiring enhanced stability under acidic conditions.
rac-(1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane Hydrochloride
  • The 3-aza position shifts electron density within the bicyclo system .
6,6-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
  • Bicyclo System : The [2.2.1] system imposes greater ring strain compared to [4.1.0], influencing conformational flexibility and metabolic stability .
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane Hydrochloride
1,1-Difluoro-5-azaspiro[2.4]heptane
  • Spiro vs. Bicyclo : The spiro structure at [2.4] creates a distinct three-dimensional profile, which may improve selectivity in targeting enzymes or receptors .

Biologische Aktivität

7,7-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride (CAS No. 2731007-98-8) is a synthetic compound notable for its unique bicyclic structure featuring two fluorine atoms and a nitrogen atom within a seven-membered ring system. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential interactions with biological systems.

PropertyValue
Molecular Formula C₆H₁₀ClF₂N
Molecular Weight 169.60 g/mol
IUPAC Name 7,7-difluoro-2-azabicyclo[4.1.0]heptane; hydrochloride
Purity ≥95%

Synthesis and Preparation

The synthesis of 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride typically involves the fluorination of a suitable bicyclic amine precursor under controlled conditions to prevent side reactions. The final product is purified through crystallization or chromatography to obtain the hydrochloride salt.

The biological activity of 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride is primarily attributed to its structural features, which enable it to interact with various biological targets. The presence of fluorine atoms enhances its reactivity, allowing it to form stable complexes with proteins and other biomolecules.

Pharmacological Studies

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in antibiotic development.
  • Neuroactive Properties : As a bicyclic amine derivative, it may influence neurotransmitter systems, warranting studies on its effects on cognitive functions and mood regulation.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride against several bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics.
  • Neuropharmacology : Another study explored the compound's effects on synaptic transmission in neuronal cultures, revealing modulation of neurotransmitter release and potential neuroprotective effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride, a comparison with similar compounds is essential:

CompoundStructure FeaturesBiological Activity
7,7-Difluoro-3-azabicyclo[4.1.0]heptaneSimilar bicyclic structureLimited studies on activity
2-Azabicyclo[4.1.0]heptane derivativesLacks fluorinationVaried activity reported

Q & A

What are the key challenges in synthesizing 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride, and how can reaction conditions be optimized to improve yields?

Methodological Answer:
Synthesis of this bicyclic compound involves overcoming steric hindrance due to the fused ring system and managing fluorination efficiency. Common methods include cyclopropanation of pre-functionalized precursors or fluorination via halogen exchange (e.g., using DAST or XtalFluor-E). Optimization strategies:

  • Temperature control : Lower temperatures (−78°C to 0°C) reduce side reactions during fluorination .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility, while dichloromethane minimizes hydrolysis .
  • Catalysis : Palladium or copper catalysts improve regioselectivity in cyclopropanation steps .
    Data Note : Yields vary from 30–65% depending on purity of starting materials and reaction scale.

How do structural analogs of 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride inform its potential biological activity?

Methodological Answer:
Structural analogs with similar bicyclic frameworks (e.g., 3-azabicyclo[4.1.0]heptane derivatives) exhibit activity at neurotransmitter receptors (e.g., serotonin 5-HT₃ antagonists or dopamine reuptake inhibitors). Comparative analysis involves:

  • Docking studies : Using tools like AutoDock Vina to predict binding affinity to target receptors .
  • SAR analysis : Fluorine substitution at the 7-position enhances metabolic stability and blood-brain barrier penetration .
    Table: Key Structural Analogs
Compound NameBiological TargetUnique FeatureReference
3-Azabicyclo[4.1.0]heptaneSerotonin receptorsNon-fluorinated core
6,6-Difluoro-2-azabicyclo[2.2.1]heptaneDopamine transportersAlternative bicyclic configuration

What analytical techniques are critical for resolving contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies in bioactivity often arise from impurities or stereochemical inconsistencies. Recommended approaches:

  • Chiral HPLC : To confirm enantiomeric purity (e.g., using Chiralpak AD-H column) .
  • LC-MS/MS : Quantifies trace impurities (e.g., residual fluorinating agents) affecting assay results .
  • Crystallography : Resolves ambiguities in stereochemistry (e.g., single-crystal X-ray diffraction) .
    Case Study : A 2024 study found that residual DAST in batches reduced IC₅₀ values by 40% in neuronal uptake assays .

How can computational modeling guide the design of derivatives with enhanced selectivity for neurological targets?

Methodological Answer:

  • Molecular dynamics simulations : Predict conformational stability in receptor binding pockets (e.g., NMDA receptors) .
  • Free-energy perturbation (FEP) : Estimates binding affinity changes upon fluorination or ring substitution .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic risks (e.g., CYP450 inhibition) .
    Advanced Tip : Hybrid QM/MM models optimize fluorine’s electrostatic contributions to receptor interactions .

What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

Methodological Answer:
Variability arises from differences in crystallinity, hydration, or residual solvents. Mitigation steps:

  • Strict QC protocols : Enforce ≥98% purity via NMR and elemental analysis .
  • Lyophilization : Stabilizes hygroscopic hydrochloride salts for consistent dosing .
  • In vitro assay standardization : Use internal controls (e.g., sertraline for uptake inhibition assays) .

How do fluorination patterns influence the compound’s metabolic stability in preclinical models?

Methodological Answer:
Comparative studies in hepatic microsomes show:

  • 7,7-Difluoro substitution : Reduces CYP3A4-mediated oxidation by 70% vs. non-fluorinated analogs .
  • Isotope labeling : Use of ¹⁹F-NMR tracks metabolite formation in real time .
    Advanced Protocol : Combine microsomal assays with CRISPR-edited hepatocytes to identify specific CYP isoforms involved .

What are the limitations of current synthetic routes for scalable production of this compound?

Methodological Answer:

  • Low yields : Multi-step routes (4–6 steps) limit scalability.
  • Hazardous reagents : DAST and HF byproducts require specialized handling .
    Innovative Solutions :
  • Flow chemistry improves safety and yield in fluorination steps .
  • Biocatalytic approaches (e.g., engineered fluorinases) under exploration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.